molecular formula C7H11NO3 B13307563 (2R)-2-amino-2-(3-oxocyclopentyl)acetic acid

(2R)-2-amino-2-(3-oxocyclopentyl)acetic acid

Katalognummer: B13307563
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: HRHHTWSINBNZKD-BAFYGKSASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-2-(3-oxocyclopentyl)acetic acid is an organic compound that features a cyclopentanone ring substituted with an aminoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3-oxocyclopentyl)acetic acid typically involves the following steps:

    Cyclopentanone Formation: The initial step involves the formation of the cyclopentanone ring, which can be achieved through various cyclization reactions.

    Aminoacetic Acid Substitution: The cyclopentanone is then reacted with glycine or its derivatives under specific conditions to introduce the aminoacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by amino acid substitution. These methods are optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-2-(3-oxocyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-2-(3-oxocyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-(3-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-2-amino-2-(3-oxocyclopentyl)acetic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. Unlike other similar compounds, it combines a cyclopentanone ring with an aminoacetic acid moiety, making it versatile for various chemical transformations and research applications.

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

(2R)-2-amino-2-(3-oxocyclopentyl)acetic acid

InChI

InChI=1S/C7H11NO3/c8-6(7(10)11)4-1-2-5(9)3-4/h4,6H,1-3,8H2,(H,10,11)/t4?,6-/m1/s1

InChI-Schlüssel

HRHHTWSINBNZKD-BAFYGKSASA-N

Isomerische SMILES

C1CC(=O)CC1[C@H](C(=O)O)N

Kanonische SMILES

C1CC(=O)CC1C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.